molecular formula C9H8F3NO2 B3214271 Methyl N-[2-(trifluoromethyl)phenyl]carbamate CAS No. 113932-80-2

Methyl N-[2-(trifluoromethyl)phenyl]carbamate

Cat. No. B3214271
CAS RN: 113932-80-2
M. Wt: 219.16 g/mol
InChI Key: QGBVXEMPWXTZNG-UHFFFAOYSA-N
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Description

Methyl N-[2-(trifluoromethyl)phenyl]carbamate, also known as AChE inhibitor, is a chemical compound that has been widely used in scientific research applications. This chemical compound is known for its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Mechanism of Action

Methyl N-[2-(trifluoromethyl)phenyl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that plays a key role in cognitive function, including learning, memory, and attention. By inhibiting the activity of acetylcholinesterase, Methyl N-[2-(trifluoromethyl)phenyl]carbamate increases the concentration of acetylcholine in the synaptic cleft, which can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
Methyl N-[2-(trifluoromethyl)phenyl]carbamate has several biochemical and physiological effects. It inhibits the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can enhance synaptic transmission and improve cognitive function. Methyl N-[2-(trifluoromethyl)phenyl]carbamate has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Methyl N-[2-(trifluoromethyl)phenyl]carbamate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the role of acetylcholine in cognitive function. It is also relatively stable and easy to synthesize. However, there are also limitations to using Methyl N-[2-(trifluoromethyl)phenyl]carbamate in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. It can also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on Methyl N-[2-(trifluoromethyl)phenyl]carbamate. One direction is to study its effects on other neurotransmitter systems, such as dopamine and serotonin. Another direction is to study its effects on different cognitive processes, such as attention and decision-making. Additionally, more research is needed to understand the long-term effects of Methyl N-[2-(trifluoromethyl)phenyl]carbamate on cognitive function and overall health. Finally, researchers could explore the potential therapeutic applications of Methyl N-[2-(trifluoromethyl)phenyl]carbamate, such as in the treatment of Alzheimer's disease and other cognitive disorders.
Conclusion:
Methyl N-[2-(trifluoromethyl)phenyl]carbamate is a chemical compound that has been widely used in scientific research applications. It is known for its ability to inhibit the activity of acetylcholinesterase, which can enhance synaptic transmission and improve cognitive function. Methyl N-[2-(trifluoromethyl)phenyl]carbamate has several advantages for lab experiments, but also has limitations and potential toxic effects. There are several future directions for research on Methyl N-[2-(trifluoromethyl)phenyl]carbamate, including studying its effects on other neurotransmitter systems, different cognitive processes, and potential therapeutic applications.

Scientific Research Applications

Methyl N-[2-(trifluoromethyl)phenyl]carbamate has been widely used in scientific research applications, especially in the field of neuroscience. This chemical compound is known for its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance synaptic transmission and improve cognitive function. Methyl N-[2-(trifluoromethyl)phenyl]carbamate has been used to study the role of acetylcholine in learning, memory, and other cognitive processes.

properties

IUPAC Name

methyl N-[2-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-5-3-2-4-6(7)9(10,11)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBVXEMPWXTZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879713
Record name CARBAMIC ACID, [2-(TRIFLUOROMETHYL)PHENYL]-, MET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-[2-(trifluoromethyl)phenyl]carbamate

CAS RN

113932-80-2
Record name CARBAMIC ACID, [2-(TRIFLUOROMETHYL)PHENYL]-, MET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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